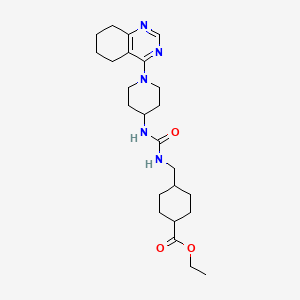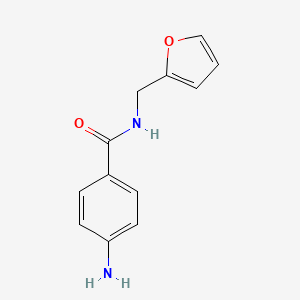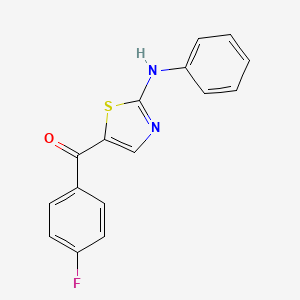
Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5S3 and its molecular weight is 477.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A significant portion of the research involving Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate focuses on its synthesis and characterization, laying the groundwork for exploring its potential applications. Studies have demonstrated various synthesis pathways, revealing the compound's complex structural attributes and potential for further chemical modifications. For example, the synthesis and characterization of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate involved detailed spectral analysis, providing insights into similar compounds' chemical properties and behavior (Idhayadhulla, Surendra Kumar, & Nasser, 2010).
Antimicrobial and Antioxidant Studies
Research into the antimicrobial and antioxidant capabilities of related thiophene derivatives has uncovered promising results, suggesting potential biomedical applications. For instance, compounds derived from similar thiophene structures have exhibited significant antimicrobial activity against a range of bacterial and fungal strains, as well as notable antioxidant properties. This implies that this compound could have potential applications in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Anticancer Activity
The exploration of thiophene derivatives for anticancer activity has revealed that compounds with similar structures can inhibit the growth of cancer cells. For example, derivatives utilizing thiophene incorporated thioureido substituents as precursors have shown potent anticancer activity against colon HCT-116 human cancer cell lines. This suggests that this compound may also have potential as a precursor in the synthesis of novel anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Electrochemical and Electrochromic Properties
Investigations into the electrochemical and electrochromic properties of polymers derived from related compounds have shown that the introduction of different acceptor groups can significantly affect these properties. Such studies highlight the potential for utilizing this compound in the development of novel electrochromic materials and devices. The detailed analysis of these properties provides a foundation for future research aimed at enhancing the performance and application scope of such materials (Hu et al., 2013).
Mechanism of Action
Target of Action
The compound “Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Thiazole derivatives often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives can have a variety of effects depending on their specific targets .
Action Environment
In general, factors such as pH, temperature, and the presence of other molecules can affect the action of a compound .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c1-4-28-19(25)17-11(2)12(3)31-18(17)22-16(24)10-30-20-21-15(9-29-20)13-6-5-7-14(8-13)23(26)27/h5-9H,4,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRDTGLLVXTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)

![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)
![N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)
![2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester](/img/structure/B2542002.png)

